molecular formula C18H13F6N3O3 B2436026 (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide CAS No. 866130-99-6

(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide

Cat. No.: B2436026
CAS No.: 866130-99-6
M. Wt: 433.31
InChI Key: YUYAOMHOXMCEDC-MZJWZYIUSA-N
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Description

(2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a useful research compound. Its molecular formula is C18H13F6N3O3 and its molecular weight is 433.31. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-4,4,4-trifluoro-3-hydroxy-N-(4-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O3/c1-30-13-7-5-11(6-8-13)25-16(29)14(15(28)18(22,23)24)27-26-12-4-2-3-10(9-12)17(19,20)21/h2-9,28H,1H3,(H,25,29)/b15-14-,27-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLJOMZFICIDPF-OHNRMDLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C(\C(F)(F)F)/O)/N=NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide (CAS Number: 866130-99-6) is a complex organic molecule characterized by multiple functional groups, including trifluoromethyl and methoxy substituents. These features suggest significant potential for biological activity, particularly in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H13F6N3O3C_{18}H_{13}F_6N_3O_3, with a molecular weight of 433.3 g/mol. The structure includes a hydrazone linkage, which is often associated with various biological activities due to its reactivity and ability to form hydrogen bonds.

PropertyValue
Molecular FormulaC18H13F6N3O3C_{18}H_{13}F_6N_3O_3
Molecular Weight433.3 g/mol
CAS Number866130-99-6
Functional GroupsTrifluoromethyl, Methoxy, Hydrazone

Biological Activity Overview

The biological activity of this compound can be inferred from its structural characteristics and similar compounds in the literature. Preliminary studies suggest that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their electron-withdrawing properties, which can influence binding affinities and selectivity.

  • Enzyme Inhibition : Compounds containing hydrazone linkages have been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. The presence of electron-withdrawing groups like trifluoromethyl enhances the binding to these enzymes through increased hydrogen bonding and π-π stacking interactions.
  • Antioxidant Activity : The structural features suggest potential antioxidant properties, which could be explored through assays measuring free radical scavenging activities.
  • Antimicrobial Properties : Similar trifluoromethyl-containing compounds have demonstrated selective toxicity against bacteria, possibly due to their ability to disrupt cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar hydrazone derivatives:

  • Study on Hydrazone Derivatives : A study evaluated a series of hydrazone derivatives for their inhibitory effects on cholinesterases and cyclooxygenases. Compounds with trifluoromethyl groups showed moderate inhibition against these enzymes, suggesting that the title compound may exhibit similar activities .
  • Molecular Docking Studies : In silico studies indicated that the trifluoromethyl group participates in significant interactions with enzyme active sites, enhancing binding efficacy. This has been observed in compounds designed for targeting lipoxygenases and cyclooxygenases .

Predictive Models

Using predictive models like PASS (Prediction of Activity Spectra for Substances), the title compound can be analyzed for potential biological activities based on its structure. These models suggest possible activities against various targets, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory

Preparation Methods

Diazotization and Reduction

3-(Trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine:

Reaction Conditions

Step Reagents/Conditions Yield
Diazotization NaNO₂, HCl, 0–5°C, 1 h 85%
Reduction SnCl₂, HCl, 0°C to RT, 2 h 78%

Characterization

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H), 7.52 (t, J = 7.8 Hz, 1H), 7.44 (d, J = 7.6 Hz, 1H), 4.10 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (C–F stretch).

Synthesis of 4,4,4-Trifluoro-3-Oxo-N-(4-Methoxyphenyl)Butanamide

Acylation of 4-Methoxyaniline

4-Methoxyaniline reacts with ethyl 4,4,4-trifluoroacetoacetate in toluene under reflux, catalyzed by p-toluenesulfonic acid (p-TsOH):

Reaction Conditions

Parameter Value
Solvent Toluene
Catalyst p-TsOH (10 mol%)
Temperature 110°C, 8 h
Yield 82%

Characterization

  • ¹³C-NMR (101 MHz, CDCl₃) : δ 187.2 (C=O), 162.0 (CF₃), 156.4 (OCH₃), 130.1–114.8 (aromatic Cs).
  • HR-MS (ESI+) : m/z calc. for C₁₁H₉F₃NO₃ [M+H]⁺: 276.0482; found: 276.0485.

Hydrazone Formation via Condensation

Base-Catalyzed Coupling

Equimolar amounts of 3-(trifluoromethyl)phenylhydrazine and 4,4,4-trifluoro-3-oxo-N-(4-methoxyphenyl)butanamide react in ethanol with potassium carbonate (K₂CO₃) as a base:

Optimized Conditions

Parameter Value
Solvent Ethanol
Base K₂CO₃ (2 equiv)
Temperature 80°C, 12 h
Yield 68%

Mechanistic Insight
The base deprotonates the hydrazine, enhancing nucleophilicity for attack on the β-ketoamide’s carbonyl. The reaction proceeds via a keto-enol tautomerization, favoring the (E)-isomer due to steric hindrance between the trifluoromethyl and methoxyphenyl groups.

Acid-Catalyzed Alternative

Using acetic acid (AcOH) as a catalyst in toluene under Dean-Stark conditions removes water, shifting equilibrium toward product formation:

Comparative Data

Condition Yield (E:Z Ratio)
K₂CO₃/EtOH 68% (95:5)
AcOH/Toluene 72% (97:3)

Purification and Characterization

Column Chromatography

Crude product purified via silica gel chromatography (hexane/ethyl acetate 3:1) yields analytically pure compound.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H), 7.89–7.75 (m, 4H), 7.02 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H, OCH₃).
  • ¹⁹F-NMR (376 MHz, DMSO-d₆) : δ -62.5 (CF₃), -108.9 (CF₃).
  • X-Ray Diffraction : Monoclinic crystal system, space group P2₁/c, confirming (E)-configuration.

Scale-Up and Industrial Considerations

Solvent Selection

Ethanol and toluene are preferred for large-scale synthesis due to low cost and ease of removal. K₂CO₃ offers advantages over SnCl₂ in safety and waste management.

Yield Optimization

  • Temperature Control : Maintaining 80°C prevents byproduct formation from premature decomposition.
  • Stoichiometry : 1.1 equiv of hydrazine ensures complete consumption of the β-ketoamide.

Q & A

Q. Q1. What are the recommended synthetic pathways for synthesizing (2E)-4,4,4-trifluoro-N-(4-methoxyphenyl)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Condensation Reactions : React 4-methoxyaniline with trifluoroacetoacetate derivatives under acidic conditions to form the butanamide backbone .
    • Hydrazone Formation : Introduce the 3-(trifluoromethyl)phenyl hydrazine moiety via Schiff base formation, using catalysts like triethylamine (TEA) to enhance yield .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
  • Optimization : Adjust reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for hydrazine:ketoamide) to minimize byproducts .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to resolve trifluoromethyl and trifluoroacetyl groups, and 1H^{1}\text{H}-NMR to confirm hydrazone proton shifts (δ 8.5–9.0 ppm) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+^+) with isotopic patterns matching fluorine abundance .
    • X-ray Crystallography : Resolve E/Z isomerism in the hydrazone moiety (critical for bioactivity) .
  • Computational Methods : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the trifluoromethyl groups, which influence reactivity .

Q. Q3. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

  • Assay Design :
    • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
    • Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case Study : If DFT predicts high binding affinity to a target enzyme but experimental IC50_{50} is poor:
    • Validate Purity : Confirm compound integrity via HPLC (>98% purity) and check for degradation products .
    • Solubility Assessment : Measure logP (octanol/water) to identify solubility issues; use DMSO co-solvents if needed .
    • Target Engagement : Perform SPR (surface plasmon resonance) to directly measure binding kinetics .

Q. Q5. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Mechanistic Probes :
    • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
    • Mutagenesis : Engineer enzyme active-site mutants (e.g., EGFR T790M) to identify critical binding residues .

Q. Q6. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral Resolution :
    • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
    • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during hydrazone formation .
    • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Q. Q7. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Software : Use SwissADME or ADMETlab to estimate permeability (Caco-2), metabolic stability (CYP450 interactions), and bioavailability .
    • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

Data Contradictions and Validation

Q. Q8. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Methodological Answer:

  • Hypothesis Testing :
    • Dose-Response Curves : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) .
    • Mechanistic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify differential gene expression .
    • Cross-Validation : Compare results with structurally analogous compounds (e.g., trifluoromethyl-containing hydrazones) .

Q. Q9. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Assays :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
    • Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase susceptibility .
    • Light/Temperature : Expose to UV light (254 nm) and elevated temperatures (40°C) to identify degradation pathways .

Q. Q10. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) .
    • Bioactivity Correlation : Compare IC50_{50} values against EGFR for each analog .
    • 3D-QSAR : Build CoMFA/CoMSIA models to map electrostatic/hydrophobic contributions .

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